2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms, a hydroxycyclohexyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonamide: Shares the benzenesulfonamide core but lacks the hydroxycyclohexyl group.
N-(3-Hydroxycyclohexyl)benzenesulfonamide: Contains the hydroxycyclohexyl group but lacks the fluorine atoms.
Uniqueness
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is unique due to the combination of its fluorine atoms, hydroxycyclohexyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2,6-Difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its benzenesulfonamide core, which is modified with difluoro and hydroxycyclohexyl substituents. This structural configuration may influence its interaction with biological targets, enhancing its potency and selectivity.
Research indicates that compounds with a benzenesulfonamide structure often act as inhibitors of key enzymes involved in cancer progression. The proposed mechanisms for this compound include:
- Inhibition of Carbonic Anhydrases (CAs) : This compound may inhibit tumor-associated isoforms such as hCA IX and hCA XII, which are overexpressed in various cancers. Studies have shown that similar sulfonamides can bind to the zinc ion in the active site of these enzymes, disrupting their function .
- Tyrosinase Inhibition : The compound's potential to inhibit tyrosinase activity has been evaluated, as tyrosinase plays a crucial role in melanin biosynthesis and is implicated in skin cancers. Inhibition of this enzyme can lead to reduced melanin production and may have implications for skin cancer treatment .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Tumor-Associated Carbonic Anhydrases :
- Tyrosinase Inhibition Studies :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-2-6-11(14)12(10)19(17,18)15-8-3-1-4-9(16)7-8/h2,5-6,8-9,15-16H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOYPOHSAVSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.